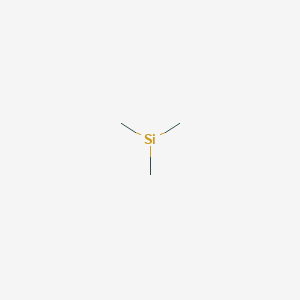

Trimethylsilyl

説明

特性

CAS番号 |

16571-41-8 |

|---|---|

分子式 |

C3H9Si |

分子量 |

73.19 g/mol |

InChI |

InChI=1S/C3H9Si/c1-4(2)3/h1-3H3 |

InChIキー |

DCERHCFNWRGHLK-UHFFFAOYSA-N |

SMILES |

C[Si](C)C |

正規SMILES |

C[Si](C)C |

他のCAS番号 |

16571-41-8 |

製品の起源 |

United States |

Advanced Synthetic Methodologies for Trimethylsilyl Incorporation and Manipulation

Strategies for Introducing the Trimethylsilyl Moiety

The introduction of a this compound group can be achieved through several distinct chemical strategies, each tailored to specific functional groups and desired outcomes. These methods range from the protection of heteroatom functionalities to the activation of molecules for carbon-carbon bond formation.

Silylation Reactions for Functional Group Modification

Silylation is a versatile and widely employed technique for the temporary protection of reactive functional groups, such as alcohols, amines, and thiols. This protection strategy prevents undesirable side reactions and allows for chemical transformations to be carried out selectively at other positions within a complex molecule. The this compound group is a common choice for this purpose due to its ease of introduction, general stability under many reaction conditions, and facile removal.

The conversion of hydroxyl groups to this compound (TMS) ethers is a cornerstone of protecting group chemistry in organic synthesis. youtube.comuwindsor.caresearchgate.net This transformation temporarily replaces the active hydrogen of the hydroxyl group with a bulky and chemically inert this compound group, thus preventing the alcohol from participating in unwanted reactions. researchgate.net The resulting silyl (B83357) ethers are generally stable to a range of non-acidic reagents. youtube.comuwindsor.ca

The most common method for the silylation of alcohols involves the reaction of the alcohol with a silylating agent, typically a silyl halide such as this compound chloride (TMSCl), in the presence of a base. youtube.comuwindsor.ca The base, often an amine like triethylamine (B128534) or imidazole, serves to deprotonate the alcohol, forming a more nucleophilic alkoxide, and to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. youtube.comuwindsor.ca

The general mechanism proceeds via a nucleophilic attack of the alcohol's oxygen atom on the silicon atom of the silylating agent. This is typically an SN2-type process where the halide acts as the leaving group. youtube.comuwindsor.ca The reactivity of the alcohol plays a significant role, with primary alcohols generally reacting more readily than more sterically hindered secondary and tertiary alcohols. researchgate.net

A variety of silylating agents are available, each with distinct reactivity profiles. Besides TMSCl, other common reagents include hexamethyldisilazane (B44280) (HMDS) and N,O-bis(this compound)acetamide (BSA). thieme-connect.deacs.org HMDS is a milder silylating agent that produces ammonia (B1221849) as a byproduct, which can be advantageous in certain applications. acs.org BSA is a powerful silylating agent that reacts with alcohols to form the corresponding this compound ether and acetamide. thieme-connect.de The choice of silylating agent and reaction conditions allows for the selective protection of different hydroxyl groups within a molecule.

| Silylating Agent | Common Base/Catalyst | Typical Solvent | Byproduct | Relative Reactivity |

| This compound chloride (TMSCl) | Triethylamine, Imidazole, Pyridine (B92270) | Dichloromethane, DMF | Amine hydrochloride | High |

| Hexamethyldisilazane (HMDS) | Catalytic acid (e.g., (NH₄)₂SO₄, TMSCl) | Neat or various solvents | Ammonia | Moderate |

| N,O-Bis(this compound)acetamide (BSA) | None typically required | Acetonitrile (B52724), THF | N-(this compound)acetamide | Very High |

| This compound trifluoromethanesulfonate (B1224126) (TMSOTf) | 2,6-Lutidine | Dichloromethane | Lutidinium triflate | Extremely High |

The deprotection of this compound ethers to regenerate the alcohol is typically achieved under acidic conditions or by treatment with a fluoride (B91410) ion source, such as tetra-n-butylammonium fluoride (TBAF). youtube.comuwindsor.cawikipedia.org The high affinity of fluorine for silicon drives the cleavage of the Si-O bond. thieme-connect.de

The trimethylsilylation of amines and thiols is a crucial strategy for their protection in organic synthesis, analogous to the silylation of alcohols. This modification temporarily masks the reactivity of the N-H and S-H bonds, facilitating selective transformations at other molecular sites.

The silylation of amines to form N-trimethylsilylamines can be accomplished using various silylating agents. researchgate.net Common reagents include this compound chloride (TMSCl), hexamethyldisilazane (HMDS), and N,O-bis(this compound)acetamide (BSA). acs.orgwikipedia.org The choice of reagent and conditions depends on the basicity and steric hindrance of the amine. For instance, less basic amines may require more potent silylating agents or the use of a catalyst. The reaction with TMSCl typically requires a base to neutralize the generated HCl. researchgate.net HMDS offers a milder alternative, with ammonia as the only byproduct. acs.org Silylamines are used to protect primary and secondary amines, and the resulting Si-N bond can be readily cleaved by hydrolysis. uwindsor.caresearchgate.net

| Amine/Thiol Substrate Type | Silylating Agent | Reaction Conditions | Product |

| Primary Amines | TMSCl, Et₃N | Room Temperature | R-N(TMS)₂ or R-NH(TMS) |

| Secondary Amines | HMDS | Reflux | R₂N-TMS |

| Amino Acids | Dimethylaminotrimethylsilane | 60-70 °C | Silylated amino acid |

| Thiols | Hexamethyldisilathiane (HMDST) | Room Temperature | R-S-TMS |

Thiols, the sulfur analogs of alcohols, are readily converted to their corresponding S-trimethylsilyl ethers. The higher acidity of thiols compared to alcohols often allows for silylation under milder conditions. udel.edu The reaction can be carried out with silyl halides in the presence of a base. A notable method for the synthesis of this compound thioethers involves the reaction of a lithium arenethiolate with chlorotrimethylsilane (B32843). acs.org The resulting S-Si bond is stable under various conditions but can be selectively cleaved when necessary, often using fluoride ions or acidic hydrolysis.

The distinct electronic properties of N-silylamines make them valuable intermediates in catalysis, participating in C-N and C-C bond-forming reactions. uwindsor.caresearchgate.net The facile hydrolytic cleavage of the Si-N bond allows for the convenient release of the free amine product after the desired transformation. uwindsor.caresearchgate.net

The silylation of carbonyl compounds, specifically ketones and aldehydes, is a pivotal transformation in organic synthesis that leads to the formation of silyl enol ethers. wikipedia.org These compounds are versatile intermediates, serving as enolate equivalents that can undergo a variety of carbon-carbon bond-forming reactions with high regio- and stereoselectivity. thieme-connect.de

Silyl enol ethers are typically prepared by reacting an enolizable carbonyl compound with a silylating agent, such as this compound chloride (TMSCl) or this compound trifluoromethanesulfonate (TMSOTf), in the presence of a base. wikipedia.org The choice of base and reaction conditions dictates the regiochemical outcome of the reaction for unsymmetrical ketones, leading to either the kinetic or thermodynamic silyl enol ether. wikipedia.orgudel.edu

Kinetic vs. Thermodynamic Control:

Kinetic Silyl Enol Ethers: Formation of the less substituted silyl enol ether is favored under kinetic control. This is typically achieved by using a strong, sterically hindered, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C). wikipedia.orgudel.eduochemacademy.com The bulky base preferentially abstracts the more accessible proton from the less substituted α-carbon, leading to the rapid and irreversible formation of the kinetic enolate, which is then trapped by the silylating agent. udel.edu

Thermodynamic Silyl Enol Ethers: The more substituted and thermodynamically more stable silyl enol ether is formed under conditions that allow for equilibration. udel.eduochemacademy.com This is generally achieved by using a weaker base, such as triethylamine, at higher temperatures. wikipedia.org Under these reversible conditions, the initially formed enolates can interconvert, ultimately favoring the formation of the more stable, more substituted enolate. udel.edu

| Control | Base | Solvent | Temperature | Product |

| Kinetic | Lithium diisopropylamide (LDA) | Tetrahydrofuran (B95107) (THF) | -78 °C | Less substituted silyl enol ether |

| Thermodynamic | Triethylamine (Et₃N) | Dimethylformamide (DMF) | Room temperature or higher | More substituted silyl enol ether |

The mechanism of silyl enol ether formation involves the deprotonation of the α-carbon of the carbonyl compound to generate an enolate, which then acts as a nucleophile, attacking the silicon atom of the silylating agent. wikipedia.org The oxygen atom of the enolate attacks the electrophilic silicon, displacing the halide or triflate leaving group. wikipedia.org

Silyl enol ethers are key intermediates in a variety of synthetic transformations, including Mukaiyama aldol (B89426) additions, Michael additions, and halogenations. youtube.com Their ability to be isolated and purified provides a significant advantage over the direct use of often unstable enolates.

Alkynylation and Alkenylation via this compound Reagents

This compound reagents play a crucial role in the formation of carbon-carbon bonds through alkynylation and alkenylation reactions. These methods often involve the use of this compound-substituted alkynes and alkenes, which offer advantages in terms of stability, reactivity, and selectivity.

Alkynylation:

Trimethylsilylacetylenes are widely used as stable and versatile reagents for the introduction of an ethynyl (B1212043) group. The this compound group serves to protect the terminal alkyne, preventing unwanted side reactions of the acidic acetylenic proton. A common approach involves the deprotonation of a terminal alkyne with a strong base, such as an organolithium reagent or a Grignard reagent, followed by quenching with this compound chloride (TMSCl). The resulting this compound-protected alkyne can then be coupled with various electrophiles, often under palladium catalysis in reactions such as the Sonogashira coupling. The TMS group can be selectively removed under mild conditions, typically with a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF) or by treatment with a base such as potassium carbonate in methanol (B129727), to regenerate the terminal alkyne for further transformations.

Alkenylation:

Vinyltrimethylsilanes are valuable reagents for the introduction of a vinyl group in a stereocontrolled manner. They can be prepared through various methods, including the hydrosilylation of alkynes. Vinylsilanes participate in a range of cross-coupling reactions, such as the Hiyama coupling, where they are activated by a fluoride source to react with organic halides in the presence of a palladium catalyst. This allows for the stereospecific formation of substituted alkenes, as the geometry of the vinylsilane is retained in the product.

The electrophilic substitution of vinylsilanes provides another route to functionalized alkenes. The this compound group directs the electrophilic attack to the α-carbon, and subsequent loss of the silyl group leads to the formation of a new carbon-carbon or carbon-heteroatom bond at the former silyl-bearing carbon. This reactivity allows for the synthesis of a wide array of substituted alkenes with defined stereochemistry.

| Reaction Type | This compound Reagent | Key Features |

| Alkynylation | Trimethylsilylacetylene (B32187) | Protection of terminal alkyne; enables controlled coupling reactions. |

| Alkenylation | Vinyltrimethylsilane | Stereospecific introduction of a vinyl group via cross-coupling reactions. |

Radical-Mediated Trimethylsilylation

While ionic pathways are more common for the introduction of the this compound group, radical-mediated processes offer an alternative and complementary approach. These reactions typically involve the generation of a carbon-centered radical which then reacts with a silicon-containing species to form a new carbon-silicon bond.

One strategy for radical-mediated trimethylsilylation involves the reaction of an organohalide with a silyl radical precursor. For instance, tris(this compound)silane (B43935), (TMS)₃SiH, can serve as a source of the this compound radical, (CH₃)₃Si•, upon initiation with a radical initiator like azobisisobutyronitrile (AIBN). The generated silyl radical can then participate in a radical chain reaction. In a typical sequence, a carbon-centered radical is formed from an organic halide, which then abstracts a silyl group from a suitable donor.

Another approach involves the reaction of radical precursors, such as Barton esters or xanthates, with a silylating agent under radical-generating conditions. The carbon-centered radical formed upon decomposition of the precursor can be trapped by a silylating agent.

These radical-based methods can be particularly useful for the silylation of substrates that are sensitive to ionic conditions or for the formation of C-Si bonds at sterically hindered positions. The regioselectivity of these reactions is governed by the stability of the intermediate carbon-centered radicals.

Palladium-Catalyzed Cyclopropanation with (this compound)diazomethane

Palladium-catalyzed reactions involving (this compound)diazomethane offer a powerful method for the formation of cyclopropane (B1198618) rings. A notable application is the cyclopropanation of 2-substituted 1,1-diborylalkenes. acs.orgnih.govnih.govresearchgate.net This process demonstrates high stereoselectivity, which is governed by a carbene insertion mechanism. acs.orgnih.govnih.govresearchgate.net The reaction typically yields an exclusive anti conformation between the R group of the alkene and the newly introduced this compound (SiMe₃) group on the cyclopropane ring. acs.orgnih.govnih.govresearchgate.net

This stereocontrol is a key feature of the methodology, allowing for the synthesis of well-defined polysubstituted cyclopropanes. acs.orgnih.gov Further transformations of the resulting B, B, Si-cyclopropanes, such as oxidation, can lead to polyfunctional cyclopropyl (B3062369) alcohols with controlled stereochemistry. acs.orgnih.govnih.gov The use of chiral boryl motifs can also impart enantioselectivity to the final products. acs.orgnih.govnih.gov

An interesting divergence from cyclopropanation is observed when a 2-aryl-substituted 1,1-diborylalkene with an aryl bromide moiety is reacted with (this compound)diazomethane in the presence of palladium(II) acetate (B1210297). Instead of the expected cyclopropane, an (E)-vinyl silane (B1218182) product is formed. acs.orgresearchgate.net This alternative pathway is thought to proceed through oxidative addition of the aryl bromide to the palladium catalyst, followed by a double-palladium carbene migratory insertion. acs.orgresearchgate.net

| Substrate | Product | Key Stereochemical Outcome | Reference |

|---|---|---|---|

| 2-substituted 1,1-diborylalkenes | B, B, Si-cyclopropanes | Exclusive anti conformation between the R and SiMe₃ substituents | acs.orgnih.govnih.govresearchgate.net |

| Mixed 1,1-diborylalkenes | Stereoselective B, B, Si-cyclopropanes | Controlled relative stereochemistry | acs.orgnih.govnih.gov |

Lewis Acid-Mediated Homologation with (this compound)diazomethane

Lewis acid-mediated homologation reactions utilizing (this compound)diazomethane provide an effective means for ring expansion and the synthesis of functionalized ketones. The reaction of arylcyclobutanones with (this compound)diazomethane in the presence of a Lewis acid catalyst is a key example of this methodology. The choice of Lewis acid has been shown to be critical in directing the regioselectivity of the reaction, leading to different product isomers.

For instance, the use of scandium(III) triflate (Sc(OTf)₃) as the catalyst favors methylene (B1212753) migration, resulting in the formation of enolsilanes with high regioselectivity. Conversely, employing scandium(III) hexafluoroacetylacetonate (Sc(hfac)₃) as the catalyst leads to the formation of β-ketosilanes with both regio- and diastereocontrol. Both of these products can be subsequently hydrolyzed to yield valuable cyclopentanone (B42830) derivatives.

The mechanism is believed to involve the coordination of the Lewis acid to the carbonyl oxygen, which activates the substrate towards nucleophilic attack by (this compound)diazomethane. This is followed by a selective 1,2-migration to afford the ring-expanded product. The ligand environment of the scandium catalyst influences its Lewis acidity, which in turn dictates the preferred reaction pathway and the resulting product.

| Lewis Acid Catalyst | Major Product | Key Outcome |

|---|---|---|

| Sc(OTf)₃ | Enolsilane | High preference for methylene migration |

| Sc(hfac)₃ | β-Ketosilane | Formation with regio- and diastereocontrol |

Introduction of Silyl Groups via Organocuprate Reagents

Organocuprate reagents are versatile nucleophiles widely used in organic synthesis for the formation of carbon-carbon bonds. rsc.orgchem-station.com The introduction of this compound groups can be achieved through the use of silylcuprate reagents. These reagents can be prepared and utilized in situ for various transformations.

While the direct use of a trimethylsilylcuprate is a possibility, a common strategy involves the use of additives like this compound chloride (TMSCl) in conjunction with traditional organocuprate reactions. rsc.orgchem-station.com For example, in the 1,4-conjugate addition of organocuprates to α,β-unsaturated carbonyl compounds, the addition of TMSCl can trap the intermediate enolate as a silyl enol ether. chem-station.com This not only allows for the introduction of a this compound group but can also influence the stereochemical outcome of subsequent reactions.

The structure of organocopper compounds can be complex, often existing as clusters or aggregates. wikipedia.org For instance, the first 1:1 organocopper compound to be structurally characterized by X-ray crystallography was CuCH₂SiMe₃, which exists as a tetramer with an 8-membered ring of alternating copper and carbon atoms. wikipedia.org This structural complexity can influence the reactivity and selectivity of these reagents. The development of mixed organocuprates, where one of the organic groups is a non-transferable "dummy" ligand, has also enhanced the utility of these reagents in synthetic chemistry. chem-station.com

Selective Transformations of this compound-Containing Intermediates

Desilylation Strategies and Their Synthetic Utility

The this compound group is a widely used protecting group for various functional groups, particularly alcohols, due to its ease of installation and selective removal. wikipedia.orgwikipedia.org A variety of desilylation strategies have been developed, each offering different levels of selectivity and compatibility with other functional groups. The choice of desilylation reagent and conditions is crucial for achieving the desired transformation without affecting other sensitive parts of the molecule. organic-chemistry.orgresearchgate.net

Fluoride-based reagents are the most common for cleaving silicon-oxygen bonds. Tetrabutylammonium fluoride (TBAF) is a popular choice, effectively removing silyl ethers under mild conditions. nih.gov Other fluoride sources like hydrofluoric acid (HF) in pyridine or acetonitrile can also be employed, though they are more acidic. nih.gov

Acidic conditions can also be used for desilylation. For example, formic acid in methanol has been shown to selectively deprotect triethylsilyl (TES) ethers in the presence of the more robust tert-butyldimethylsilyl (TBDMS) ethers. nih.govnih.gov This highlights the ability to achieve chemoselective deprotection based on the steric and electronic properties of the silyl group. nih.govnih.gov

Furthermore, certain reagents exhibit remarkable chemoselectivity. For instance, catalytic amounts of this compound bromide (TMSBr) in methanol can efficiently cleave a range of alkyl silyl ethers (such as TBS, TIPS, and TBDPS) while leaving aryl silyl ethers intact. rsc.org Similarly, N-iodosuccinimide (NIS) in methanol can deprotect TBDMS ethers of alcohols in the presence of TBDMS ethers of phenols.

| Reagent | Conditions | Selectivity | Reference |

|---|---|---|---|

| TBAF | THF | General cleavage of silyl ethers | nih.gov |

| Formic Acid | Methanol | Selective deprotection of TES over TBDMS ethers | nih.govnih.gov |

| TMSBr (catalytic) | Methanol | Cleavage of alkyl silyl ethers in the presence of aryl silyl ethers | rsc.org |

| NIS (catalytic) | Methanol | Deprotection of alcoholic TBDMS ethers in the presence of phenolic TBDMS ethers | researchgate.net |

| DBU | - | Smooth desilylation of terminal acetylenic TMS groups in the presence of alkyl silyl ethers | organic-chemistry.org |

Chemoselective and Regioselective Reactions

The this compound group plays a significant role in directing the chemoselectivity and regioselectivity of various organic reactions. Silyl enol ethers, for example, are versatile intermediates that undergo a range of selective transformations. wikipedia.orgnih.govrsc.orgacs.orgresearchgate.net

Chemoselectivity: The differential reactivity of various silyl ethers allows for chemoselective deprotection, as discussed in the previous section. For instance, the selective cleavage of a triethylsilyl (TES) ether in the presence of a tert-butyldimethylsilyl (TBDMS) ether can be achieved using specific reagents like formic acid in methanol. nih.govnih.gov This allows for the sequential unmasking of hydroxyl groups in a polyfunctional molecule.

Regioselectivity: The formation of silyl enol ethers from unsymmetrical ketones can be controlled to favor either the kinetic or thermodynamic product. wikipedia.org The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures typically yields the less substituted (kinetic) silyl enol ether, while a weaker base like triethylamine favors the more substituted (thermodynamic) product. wikipedia.org These regiochemically defined silyl enol ethers can then undergo further reactions, such as aldol additions, with predictable regioselectivity.

Furthermore, innovative methods for the regio- and stereoselective synthesis of silyl enol ethers have been developed. For example, the treatment of a thiol ester with a bis(iodozincio)alkane in the presence of a palladium catalyst, followed by silylation, affords Z-silyl enol ethers with high chemo-, regio-, and stereoselectivity. rsc.org

Stereoselective Control in this compound-Mediated Transformations

The steric and electronic properties of the this compound group are frequently exploited to control the stereochemical outcome of chemical reactions. organic-chemistry.orgacs.orgresearchgate.net

A prime example is the palladium-catalyzed cyclopropanation of 1,1-diborylalkenes with (this compound)diazomethane, which proceeds with high diastereoselectivity to give the anti product. acs.orgnih.govresearchgate.net The bulky this compound group plays a crucial role in directing the approach of the reactants, leading to the observed stereochemical preference.

In another instance, the diastereoselective [2+2] cyclization of silyl enol ethers with acrylates has been achieved using a bulky aluminum-based Lewis acid catalyst. organic-chemistry.orgacs.org The use of a tris(this compound)silyl (TTMSS) group on the enol ether was found to be critical for achieving high yields and diastereoselectivity, a result not attainable with more common silyl groups like TBS or TIPS. organic-chemistry.orgacs.org

The trimethylsilylation of anomeric hydroxyl groups in carbohydrates can also be performed stereoselectively. researchgate.net For example, the use of N-trimethylsilyl diethylamine (B46881) for the trimethylsilylation of tetra-O-benzyl and tetra-O-acetyl galactopyranoses leads to the preferential formation of the β-trimethylsilyl glycoside. researchgate.net In contrast, using this compound trifluoromethanesulfonate with 2,6-lutidine selectively yields the α-anomer. researchgate.net These examples underscore the versatility of the this compound group as a stereodirecting element in organic synthesis.

Diastereoselectivity in Elimination and Addition Reactions

The this compound (TMS) group plays a significant role in directing the stereochemical outcome of various chemical reactions, particularly in addition and elimination processes. Its steric bulk and electronic properties can be leveraged to achieve high levels of diastereoselectivity.

In the realm of addition reactions, the tris(this compound)silyl (TTMSS) group has been shown to facilitate highly diastereoselective [2+2] cyclizations of silyl enol ethers with acrylates. organic-chemistry.orgacs.org This transformation, which fails with common silyl groups like tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS), demonstrates high reactivity, yields, and selectivity. organic-chemistry.orgacs.org The high diastereoselectivity is achieved using a bulky bis(2,6-diphenylphenoxide) aluminum triflimide (BDAT) catalyst. organic-chemistry.org The steric and electronic properties of the TTMSS group are crucial for stabilizing intermediates and preventing side reactions. organic-chemistry.org For instance, the reaction of an acetaldehyde (B116499) silyl enol ether with a chiral ester derived from trans-(1R,2S)-2-phenylcyclohexanol resulted in the corresponding cyclobutane (B1203170) adduct with a diastereomeric ratio (dr) of >99/1/0/0. acs.org

Another study investigated intramolecular silyl nitronate cycloadditions (ISNCs) with alkenyl/alkynyl nitroethers. mdpi.com These [3+2]-cycloaddition reactions exhibited remarkable diastereospecificity, where each diastereomer of the starting nitroether formed only one of the four possible diastereomeric products. mdpi.com This high level of stereocontrol highlights the influence of the silyl nitronate group in directing the cycloaddition pathway.

Radical addition reactions can also be rendered diastereoselective by the presence of organometallic complexes in conjunction with silyl hydrides. For example, the addition of a cyclohexyl group to (1,2-dihydronaphthalene)cyclopentadienylruthenium, using tris(this compound)silane, proceeded with high diastereoselectivity. figshare.com

The following table summarizes key findings in diastereoselective reactions involving this compound groups.

| Reaction Type | Substrates | Key Reagent/Catalyst | Product Type | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| [2+2] Cyclization | Aldehyde-derived silyl enol ether + acrylate | Tris(this compound)silyl (TTMSS) group, BDAT catalyst | Cyclobutane adduct | >99/1/0/0 | acs.org |

| Intramolecular [3+2] Cycloaddition | Alkenyl/Alkynyl nitroethers | This compound nitronate | Isoxazole derivatives | Diastereospecific (1 of 4 possible diastereomers formed) | mdpi.com |

| Radical Addition | (1,2-dihydronaphthalene)cyclopentadienylruthenium + cyclohexyl iodide | Tris(this compound)silane | Cyclohexyl-adduct | High diastereoselectivity | figshare.com |

Enantioselectivity via Chiral Boryl Motifs

Chiral boron-based catalysts and reagents have emerged as powerful tools for achieving high enantioselectivity in reactions involving the incorporation of silyl groups. These methods often generate valuable chiral building blocks containing silicon-carbon or silicon-oxygen bonds.

A notable example is the highly enantioselective cyanosilylation of aldehydes, which utilizes this compound cyanide (TMSCN) as the cyanide source. organic-chemistry.org This reaction is catalyzed by chiral oxazaborolidinium salts, specifically oxazaborolidinium bistriflimidate. organic-chemistry.org This boron-based chiral Lewis acid catalyst activates the aldehyde, facilitating a nucleophilic attack by the cyanide donor, which is generated from TMSCN and an additive like triphenylphosphine (B44618) oxide. organic-chemistry.org The process yields silylated cyanohydrins with excellent enantiomeric purity, often exceeding 90% enantiomeric excess (ee), for a wide range of aromatic and aliphatic aldehydes. organic-chemistry.org A mechanistic model has been proposed that allows for the prediction of the absolute configuration of the resulting cyanohydrin products. organic-chemistry.org

Furthermore, N-heterocyclic carbenes (NHCs) have been employed to catalyze enantioselective boryl conjugate additions (BCA) that create boron-substituted quaternary carbon stereocenters. scispace.com Using commercially available bis(pinacolato)diboron (B136004) and a chiral NHC catalyst, various α,β-unsaturated ketones undergo conjugate addition to afford β-boryl ketones in high yields (63–95%) and with excellent enantiomeric ratios (91:9 to >99:1 e.r.). scispace.com While this reaction focuses on C-B bond formation, it establishes a chiral center that can be adjacent to a silyl group or be part of a molecule where silyl groups are subsequently introduced, showcasing the utility of chiral boryl species in asymmetric synthesis.

The table below presents data on enantioselective reactions involving this compound groups and chiral boron-based catalysts.

| Reaction Type | Substrates | Catalyst System | Product Type | Enantiomeric Excess (ee) / Ratio (e.r.) | Reference |

|---|---|---|---|---|---|

| Cyanosilylation | Various aldehydes | Chiral oxazaborolidinium ion | Silylated (R)-cyanohydrins | >90% ee | organic-chemistry.org |

| Boryl Conjugate Addition | α,β-Unsaturated ketones | Chiral N-heterocyclic carbene (NHC) | β-boryl ketones | 91:9 to >99:1 e.r. | scispace.com |

Intramolecular Rearrangements and Migrations of this compound Groups

The this compound (TMS) group is known for its propensity to undergo intramolecular migration between different atoms within a molecule. These rearrangements are often observed under specific conditions, such as upon electron impact in mass spectrometry, in the gas phase, or during thermal or solution-phase reactions.

Evidence for the long-range transfer of TMS groups has been observed in the mass spectra of various compounds. For instance, in methyl 12-trimethylsiloxyoctadecanoate, the remote this compound group migrates to the ester function prior to fragmentation. Similar long-distance migrations have been noted in steroids and 1,10-bistrimethylsiloxydecane, where the formation of an ion at m/e 147 (Me₃Si–O⁺=SiMe₂) suggests a rearrangement over a significant molecular distance. acs.org

Theoretical studies using ab initio calculations have explored the mechanisms of gas-phase intramolecular anion rearrangements in organosilicon systems. nih.gov One studied process involves the rearrangement of CH₂(O⁻)Si(CH₃)₃ to (CH₃)₃SiO⁻ and CH₂C, proceeding through a three-membered transition state. nih.gov Another rearrangement, (CH₃)₃SiCH=CHO⁻ to (CH₃)₃SiO⁻ and C₂H₂, involves a four-membered transition state. nih.gov

In substituted cyclohexyl systems, the intramolecular migration of a TMS group located alpha to a sulfone has been investigated. nih.gov The relative abundance of the rearrangement ion was found to be related to the stability of the protonated species. nih.gov Similarly, the migration of a TMS group around the five-membered ring of indene (B144670) and benzindene derivatives, known as a silatropic shift, has been studied computationally. capes.gov.br These calculations suggest that the retention of aromatic character in the transition state lowers the energy barrier for the migration. capes.gov.br

Solution-phase rearrangements are also well-documented. A 1,3-silyl group migration in silylamines has been observed to occur thermally at temperatures above 130-200 °C or in solution at low temperatures following anion formation. acs.org Quantum-chemical calculations support a two-step mechanism for the thermal isomerization and a single transition state for the anionic process. acs.org A novel migration was also reported during the reaction of methoxy[(this compound)ethoxy]carbene with N-phenylmaleimide, where a deuterium-labeling study confirmed that the TMS group migrated 1,2-along the ethyl chain as the entire trimethylsilylethyl group moved from an oxygen atom to a carbon atom. nih.gov

Mechanistic Investigations and Theoretical Underpinnings of Trimethylsilyl Reactivity

Fundamental Reaction Mechanisms Involving Trimethylsilyl

The versatility of the this compound group stems from its ability to participate in a wide array of reaction mechanisms, including electrophilic, nucleophilic, and radical pathways. The formation of reactive intermediates such as silylium (B1239981) ions and silyl (B83357) anions further expands its synthetic utility.

The silicon atom in this compound compounds can exhibit both electrophilic and nucleophilic characteristics, depending on the reaction environment and the nature of the substituents.

Electrophilic Behavior:

A species that accepts a pair of electrons to form a new covalent bond is known as an electrophile. masterorganicchemistry.comresearchgate.net this compound compounds, particularly this compound halides like this compound chloride (TMSCl), are classic examples of silicon-based electrophiles. The silicon atom, being less electronegative than the halogen, bears a partial positive charge, making it susceptible to attack by nucleophiles. researchgate.netchemeurope.com Functional groups rich in electrons, such as alcohols and amines, readily react with TMSCl to form this compound ethers and this compound amines, respectively. chemeurope.com This reactivity is fundamental to the widespread use of the this compound group as a protecting group in organic synthesis. chemeurope.com

The electrophilicity of this compound species is also harnessed in reactions with organometallic reagents. For instance, TMSCl promotes the coupling of organozinc compounds with N,O-acetals. researchgate.net The interaction of electrophilic this compound compounds with N-trimethylsilylimidazole has been studied, revealing the formation of bistrimethylsilylimidazolium salts. rsc.org

Nucleophilic Behavior:

The nature of the nucleophilic species can be categorized based on the attacking atom. Common nucleophilic atoms in both laboratory and biological chemistry include oxygen, nitrogen, and sulfur. libretexts.org

Silyl radicals, particularly those derived from organosilanes, are important intermediates in a variety of synthetic transformations. nih.govresearchgate.net Tris(this compound)silane (B43935), (TMS)3SiH, is a prominent reagent in radical-based chemistry, serving as a reducing agent and a mediator of sequential radical reactions. researchgate.netmdpi.comorganic-chemistry.org

The general mechanism for the reduction of a functional group by (TMS)3SiH involves a radical chain process. mdpi.com Initially, the (TMS)3Si• radical is generated through an initiation step. This radical then reacts with the substrate to generate a new radical, which subsequently abstracts a hydrogen atom from another molecule of (TMS)3SiH, propagating the chain. mdpi.com This methodology is effective for a range of transformations, including dehalogenations and the reductive removal of chalcogen groups. researchgate.netmdpi.com

An alternative strategy for generating silyl radicals involves the electroreduction of readily available chlorosilanes. nih.gov This electrochemical approach allows for the reductive cleavage of the strong Si-Cl bond to produce silyl radicals, which can then participate in reactions such as the disilylation of alkenes. nih.gov The oxidation of this compound radicals by nitrous oxide has also been mechanistically studied, revealing an oxygen abstraction pathway. acs.orgacs.org

| Reaction Type | This compound Reagent | General Transformation | Mechanistic Feature |

|---|---|---|---|

| Reductive Decarboxylation | (TMS)3SiH | R-CO2H → R-H | Higher cis-selectivity compared to Bu3SnH in certain cases. organic-chemistry.org |

| Hydrosilylation | (TMS)3SiH | Alkene → Alkylsilane | Anti-Markovnikov addition of the silyl group. mdpi.com |

| Alkene Disilylation | TMSCl (electroreduction) | Alkene → Vicinal Disilane | ECEC (electrochemical-chemical-electrochemical-chemical) mechanism. nih.gov |

Silylium Ions:

Silylium ions, with the general formula R3Si+, are the silicon analogs of carbocations and are characterized by a trivalent, positively charged silicon atom. wikipedia.org They are highly electrophilic species and are considered super Lewis acids. acs.org While more stable than corresponding carbocations in the gas phase due to silicon's electropositivity, they are highly reactive in the condensed phase. wikipedia.org Their isolation requires the use of weakly coordinating anions and non-coordinating solvents. wikipedia.org

Well-characterized silylium ions often feature bulky substituents, such as in trimesitylsilylium, which provide steric protection to the cationic center. wikipedia.org The 29Si NMR chemical shift is a key indicator of the "nakedness" of the silylium ion, with more downfield shifts suggesting a greater degree of positive charge localization on the silicon atom. wikipedia.org Silylium ions have found applications as catalysts in various organic reactions. acs.orgresearchgate.net

Silyl Anions:

In contrast to the cationic silylium ions, silyl anions are species where the silicon atom bears a negative charge. This compound lithium, (CH3)3SiLi, can be generated by the cleavage of the Si-Si bond in hexamethyldisilane (B74624) with methyl lithium. wikipedia.org NMR studies on phenyl-substituted silyl anions have shown that the negative charge is stabilized primarily through π-polarization of the phenyl rings rather than extensive resonance delocalization. wpmucdn.com

Silyl anions are potent nucleophiles and are utilized in organic synthesis. To enhance their reactivity and functional group tolerance, silyl cuprates, such as (PhMe2Si)2CuLi, have been developed and are particularly effective in conjugate addition reactions. wpmucdn.com

This compound chloride is frequently employed to "activate" metal powders for the oxidative addition of organohalides, a crucial step in the preparation of many organometallic reagents. nih.govresearchgate.netnih.gov While the precise mechanisms of this activation have been a subject of investigation, recent studies have shed light on a previously unknown role for TMSCl. nih.govresearchgate.netnih.gov

Using fluorescence lifetime imaging microscopy (FLIM), it has been demonstrated that in the formation of organozinc reagents, TMSCl facilitates the solubilization of the organozinc intermediate from the surface of the zinc metal after the oxidative addition has occurred. nih.govresearchgate.netnih.gov This is distinct from previously proposed roles where TMSCl was thought to act primarily before the oxidative addition step. This finding suggests that TMSCl can contribute to the efficiency of organometallic reagent synthesis by preventing the buildup of passivating layers on the metal surface and promoting the release of the desired product into the solution. nih.gov

The migration of a this compound group is a well-documented phenomenon in organosilicon chemistry. These rearrangements can occur between different atoms within a molecule, and their mechanisms have been investigated using various techniques, including NMR spectroscopy and isotopic labeling.

One common type of migration is the 1,3-migration of a this compound group between nitrogen and oxygen atoms in N-trimethylsilylacylamides. rsc.org Variable temperature NMR studies have shown that the rate of this migration is largely determined by the basicity of the amide. rsc.org

More complex migrations have also been observed. For instance, in the reaction of methoxy[(this compound)ethoxy]carbene with N-phenylmaleimide, a novel migration of the this compound group was observed where the TMS group migrated 1,2 along an ethyl chain. nih.gov Deuterium labeling studies supported a mechanism involving a silacyclopropane (B577268) carbocation intermediate. nih.gov In the fragmentation of bis(this compound) ethers of diols under mass spectrometry conditions, the migration of a TMS cation or a neutral (CH3)2Si=O species can occur through an ion-neutral complex, with the mobility of these species being influenced by the ability of the molecular framework to delocalize charge. nih.gov

Computational Chemistry and Quantum Mechanical Analyses

Computational chemistry and quantum mechanics provide powerful tools for elucidating the mechanisms of chemical reactions and understanding the properties of molecules. mdpi.comaps.org These methods are increasingly applied to the study of this compound reactivity, offering insights that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) is a prominent quantum chemical method that has revolutionized the field from a computational standpoint. mdpi.com DFT calculations can be used to determine the geometries of reactants, transition states, and products, as well as their relative energies, thereby mapping out the potential energy surface of a reaction. This information is invaluable for distinguishing between different possible mechanistic pathways.

Density Functional Theory (DFT) Studies on Reaction Profiles and Transition States

Density Functional Theory (DFT) has become an essential tool for elucidating the complex reaction mechanisms involving this compound compounds. By modeling the electron density, DFT allows for the calculation of reaction profiles and the characterization of transition states, offering deep insights into reaction feasibility, pathways, and selectivity. researchgate.netyoutube.com

One such application of DFT is in understanding unexpected reaction outcomes. For instance, the reaction of trimethylsilylketene with hydrogen chloride, which leads to the cleavage of the Si-C bond to form this compound chloride and acetyl chloride, was investigated using DFT. researchgate.net Theoretical calculations were instrumental in proposing a reaction profile that could account for these products. This mechanistic study was further supported by spectroscopic analysis in a cryogenic argon matrix, which helped identify a key intermediate, trimethylsilylacetyl chloride, as predicted by the DFT model. researchgate.net

The power of DFT lies in its ability to map out the entire energy landscape of a reaction, including the structures of reactants, intermediates, transition states, and products. The transition state, a high-energy species on the reaction coordinate, is of particular interest. DFT calculations can locate these states and confirm their identity by identifying a single imaginary frequency corresponding to the motion along the reaction coordinate. psu.edu

Table 1: DFT-Calculated Energy Barriers for Proposed Mechanisms of Nitrile Oxide Cycloaddition

| Proposed Pathway | Description | Relative Energy Barrier (kcal/mol) |

| Pathway A | Stepwise radical-mediated | Lower Barrier |

| Pathway B | Concerted [3 + 2] cycloaddition | 2.5 times higher than Pathway A |

This table is based on findings from a DFT study on the mechanism of [3 + 2] cycloaddition between nitrile oxide and alkenes, demonstrating how DFT can be used to differentiate between possible reaction pathways. mdpi.com

Quantum Chemical Topology Approaches in this compound Systems

Quantum Chemical Topology (QCT) offers a framework for partitioning chemical systems based on the topology of quantum mechanical functions, most commonly the electron density. manchester.ac.ukresearchgate.net The Quantum Theory of Atoms in Molecules (QTAIM), a prominent application of QCT, defines atoms as regions of space bounded by a zero-flux surface of the gradient vector of the electron density. amercrystalassn.org This approach provides a rigorous definition of atoms and bonds within molecules, allowing for a detailed analysis of chemical interactions. manchester.ac.ukamercrystalassn.org

In systems containing this compound groups, QTAIM can be used to characterize the nature of the silicon bonds. The analysis of the electron density ρ(r) and its Laplacian, ∇²ρ(r), at the bond critical point (BCP) between two atoms provides insight into the type of interaction. For instance, a DFT study on iridium-silicon bonds used QTAIM to differentiate between silylene, base-assisted silylene, and silyl bond characteristics. researchgate.net The topological properties of the electron charge density helped to classify the Ir–Si bonds in certain 2-pyridone-stabilized iridium complexes as intermediate between base-stabilized silylene and silyl cases. researchgate.net

QTAIM provides a powerful tool for understanding bonding in situations where traditional models may be ambiguous. By analyzing the properties of the electron density at critical points, researchers can quantify the degree of covalent or ionic character in a bond and identify weak or non-covalent interactions that can be crucial to the structure and reactivity of this compound compounds. nih.govuni-muenchen.de This method moves beyond simple orbital descriptions to provide a more fundamental, physically grounded picture of chemical bonding. amercrystalassn.org

Mechanistic Elucidation via Combined Theoretical and Experimental Methods

A prime example is the investigation into the reaction between trimethylsilylketene and HCl. researchgate.net DFT calculations proposed a detailed reaction pathway involving an intermediate. This theoretical prediction was then experimentally verified through matrix isolation infrared spectroscopy, which successfully identified the proposed intermediate, trimethylsilylacetyl chloride. This combined approach provided strong evidence for the calculated reaction profile. researchgate.net

Similarly, in the study of the calcium-catalyzed asymmetric hydrocyanation of hydrazones, DFT calculations were used to model the catalytic cycle with this compound cyanide. researchgate.net The computational model suggested that the observed enantioselectivity was limited by competing reaction pathways. This theoretical insight was supported by the experimental results, which showed modest enantioselectivity under various conditions. The agreement between theory and experiment lent significant weight to the proposed mechanism. researchgate.net

Another study investigated the role of this compound chloride (TMSCl) in activating zinc for oxidative addition reactions. nih.gov Experimental techniques, including fluorescence lifetime imaging microscopy (FLIM) and NMR spectroscopy kinetics, were combined to probe the mechanism. The results showed that TMSCl accelerates the reaction not only by affecting the zinc surface before the reaction, as previously thought, but also by increasing the solubility of organozinc intermediates after they are formed. This previously unknown mechanistic role for TMSCl was revealed through the direct observation of intermediates under reaction conditions, a finding that could not have been fully elucidated by either theoretical or experimental methods alone. nih.gov

Kinetic Aspects of this compound Reactions

Rate Law Determination and Catalytic Rate Enhancement

The study of reaction kinetics provides quantitative information about the rates of chemical reactions and the factors that influence them. photophysics.com Determining the rate law, an equation that relates the reaction rate to the concentrations of reactants, is a fundamental step in understanding a reaction mechanism. khanacademy.org

For reactions involving this compound compounds, kinetic studies can reveal the order of the reaction with respect to each reactant. For example, the solvolysis of this compound esters of heterocyclic N-carboxylic acids in an isopropanol-dioxane mixture was studied, and pseudo-first-order rate constants were determined. In some cases, such as with a pyrrolidine (B122466) derivative, the concentration versus time plot showed a characteristic S-shape, indicating autocatalysis where a product of the reaction also acts as a catalyst.

Table 2: Kinetic Data for Solvolysis of Heterocyclic this compound Esters

| Compound | Rate Constant (k₁) (s⁻¹) | Activation Enthalpy (ΔH) (kJ mol⁻¹) | Activation Entropy (ΔS) (J mol⁻¹ K⁻¹) |

| 1 | 3.011 x 10⁻⁵ | 45.4 | -160.0 |

| 2 | 1.079 x 10⁻¹ | 38.6 | -143.2 |

| 3 | 2.586 x 10⁻² | 42.4 | -142.1 |

Data from the solvolysis of various this compound N-carboxylic acid esters in an isopropanol-dioxane mixture, illustrating the determination of kinetic and activation parameters.

Solvent Effects on Reaction Mechanisms and Kinetics

The choice of solvent can have a profound impact on the rate and mechanism of a chemical reaction. wikipedia.org Solvents can influence reactivity by stabilizing or destabilizing reactants, intermediates, and transition states through various non-covalent interactions. chemrxiv.orgresearchgate.net

In reactions involving this compound compounds, solvent polarity plays a critical role in determining the reaction pathway. A study on nucleophilic substitution reactions of tetrahydropyran (B127337) acetals promoted by this compound trifluoromethanesulfonate (B1224126) (TMSOTf) demonstrated a strong solvent dependency. acs.org Polar solvents were found to favor the formation of products via an Sₙ1 mechanism, which proceeds through a charged carbocation intermediate that is stabilized by polar solvent molecules. In contrast, nonpolar solvents favored the Sₙ2 mechanism, which involves a concerted backside attack. acs.org

The study identified trichloroethylene (B50587) as a particularly effective nonpolar solvent for promoting the Sₙ2 pathway in both C- and O-glycosylation reactions, leading to higher diastereoselectivity compared to more commonly used solvents like dichloromethane. acs.org This highlights how a strategic choice of solvent can be used to control the stereochemical outcome of a reaction.

The influence of the solvent is also evident in rearrangement reactions. In the Brook rearrangement, which involves the migration of a silyl group from carbon to oxygen, destabilization of the initial alkoxides using polar solvents like tetrahydrofuran (B95107) (THF) shifts the equilibrium towards the product silyl ethers. organic-chemistry.org

Table 3: Solvent Effects on Diastereoselectivity in a C-Glycosylation Reaction

| Solvent | Reaction Pathway Favored | Diastereomeric Ratio (Sₙ2:Sₙ1 product) |

| Dichloromethane (CH₂Cl₂) | Mixed | 75:25 |

| Trichloroethylene | Sₙ2 | 91:9 |

This table summarizes the effect of solvent on the stereoselectivity of a C-glycosylation reaction promoted by this compound trifluoromethanesulfonate, showing a dramatic increase in Sₙ2 product formation in the less polar solvent. acs.org

Applications of Trimethylsilyl in Advanced Organic Synthesis

Protecting Group Strategies in Complex Molecule Synthesis

In the synthesis of complex organic molecules, it is often necessary to protect certain functional groups from undesired reactions while other parts of the molecule are being modified. The trimethylsilyl group is a widely used protecting group, particularly for alcohols. wikipedia.orglibretexts.orgfiveable.me

The protection of an alcohol as a this compound ether is a common strategy. wikipedia.org This is typically achieved by reacting the alcohol with a trimethylsilylating agent, such as this compound chloride (TMSCl), in the presence of a base like triethylamine (B128534) or imidazole. wikipedia.orglibretexts.orgfiveable.me The resulting trimethylsiloxy group shields the hydroxyl functionality from a wide range of reaction conditions, including those involving oxidizing agents, reducing agents, and Grignard reagents. wikipedia.orglibretexts.org

Deprotection to regenerate the alcohol can be readily accomplished under mild conditions, for instance, by treatment with aqueous acid or a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). wikipedia.orglibretexts.orgfiveable.me

A key advantage of silyl (B83357) ethers in complex molecule synthesis is the ability to employ orthogonal protection strategies. This involves the use of multiple protecting groups that can be removed under different conditions, allowing for selective deprotection of specific functional groups. Silyl ethers with varying steric bulk around the silicon atom exhibit different stabilities, which can be exploited for selective removal. total-synthesis.comhighfine.com

The stability of silyl ethers towards acidic hydrolysis generally increases with the steric bulk of the substituents on the silicon atom. The order of stability is typically: TMS (this compound) < TES (triethylsilyl) < TBS (tert-butyldimethylsilyl) < TIPS (triisopropylsilyl) < TBDPS (tert-butyldiphenylsilyl). highfine.com

This differential stability allows for the selective deprotection of one silyl ether in the presence of another. For example, a TMS ether can be cleaved under conditions that leave a more robust TBS or TIPS ether intact. total-synthesis.comgelest.com Fluoride-based deprotection, on the other hand, is influenced by electronic effects and can also be used for selective cleavage. wikipedia.orgtotal-synthesis.com

| Silyl Ether | Common Protecting Reagent | Relative Stability to Acid | Common Deprotection Conditions |

| TMS Ether | TMSCl, HMDS | Least Stable | Mild acid (e.g., AcOH in H₂O), K₂CO₃/MeOH, TBAF |

| TES Ether | TESCl | More stable than TMS | Mild acid, TBAF |

| TBS Ether | TBSCl, TBSOTf | More stable than TES | Stronger acid (e.g., TsOH), TBAF |

| TIPS Ether | TIPSCl, TIPSOTf | More stable than TBS | Strong acid, TBAF |

| TBDPS Ether | TBDPSCl | Most Stable | Strong acid, TBAF |

Carbon-Carbon Bond Forming Reactions

The this compound group plays a significant role in a variety of carbon-carbon bond-forming reactions, acting as a valuable tool for synthetic chemists.

While the this compound group is often used as a protecting group, it can also be a key component in substrates for coupling reactions. For instance, vinylsilanes, which contain a this compound group bonded to a vinyl carbon, can participate in palladium-catalyzed cross-coupling reactions. The silicon group in these reactions can influence the reactivity and selectivity of the transformation.

In some contexts, organosilicon compounds can be used in place of organoboranes or organostannanes in palladium-catalyzed cross-coupling reactions, offering a less toxic alternative. The development of (this compound)ethyl ester protected enolates has been reported for use in palladium-catalyzed asymmetric allylic alkylation, allowing for the formation of α-quaternary ketones and lactams. nih.gov

This compound reagents are widely used for additions to unsaturated systems. This compound cyanide (TMSCN) is a notable reagent that adds to aldehydes and ketones to form O-silylated cyanohydrins. wikipedia.orgacs.org This reaction is a safe and effective alternative to using hazardous hydrogen cyanide. wikipedia.orgtaylorandfrancis.com The resulting cyanohydrins are versatile intermediates in the synthesis of various compounds, including β-amino alcohols and α-hydroxy aldehydes. taylorandfrancis.com

The addition of TMSCN to carbonyl compounds can be catalyzed by various Lewis bases, such as phosphines and amines. acs.org Asymmetric cyanosilylation of aldehydes can be achieved using chiral Lewis acidic complexes, providing enantiomerically enriched products. acs.org

Furthermore, the base-catalyzed addition of alkynylsilanes, such as bis(this compound)acetylene, to ketones provides a route to silyl-protected propargylic alcohols. rsc.org This method allows for the synthesis of a variety of protected tertiary alkynols, including those found in biorelevant molecules. rsc.org

The this compound group can exert a significant directing effect in cycloaddition reactions, influencing the regioselectivity of the transformation. In 1,3-dipolar cycloadditions, the presence of a this compound group on one of the reactants can lead to the preferential formation of a single regioisomer. acs.orgmdpi.comrsc.org For example, the reaction of 1-trimethylsilylacetylenes with azides can produce a single isomer of the corresponding 1,2,3-triazole. acs.orgnih.gov

Similarly, in Diels-Alder reactions, the this compound group can influence the endo/exo selectivity. The presence of a silyl group on the diene can favor the formation of the exo product, a selectivity that is influenced by electronic rather than steric effects. nih.gov The use of silyloxydienes in Diels-Alder reactions has been investigated, with the stereochemical outcome being strongly dependent on the substitution pattern of the reactants. nih.gov this compound-substituted dienes have been shown to undergo clean protodesilylation after the Diels-Alder reaction, providing a route to functionalized cyclohexenes.

Functional Group Interconversions and Derivatizations

The this compound group is instrumental in a wide array of functional group interconversions and derivatizations, often through the use of specific this compound reagents.

This compound ethers, formed from the protection of alcohols, can be converted into other functional groups. For example, they can be oxidized to aldehydes or ketones. organic-chemistry.org

This compound azide (B81097) (TMSN₃) serves as a safe and convenient equivalent to hydrazoic acid. orgsyn.orgwikipedia.orgchemeurope.com It can be used in a variety of transformations, including the synthesis of tetrazoles from ketones and aldehydes, and the ring-opening of epoxides to form azido (B1232118) alcohols. wikipedia.org TMSN₃ is also employed in the aza-Michael azidation of α,β-unsaturated ketones. researchgate.net

This compound cyanide (TMSCN) is a versatile reagent for the introduction of a cyanide group. wikipedia.orgcommonorganicchemistry.com It reacts with aldehydes and ketones to form cyanohydrins, which are valuable synthetic intermediates. taylorandfrancis.comresearchgate.net It can also be used to convert pyridine-N-oxides into 2-cyanopyridine. wikipedia.org

The 2-(this compound)ethoxycarbonyl (Teoc) group is used for the protection of amines. Deprotection is achieved using a fluoride ion source, which triggers a fragmentation reaction to release the free amine. tcichemicals.comthieme-connect.de

| This compound Reagent | Application | Resulting Functional Group/Intermediate |

| This compound chloride (TMSCl) | Protection of alcohols | This compound ether |

| This compound azide (TMSN₃) | Azide source | Azides, Tetrazoles |

| This compound cyanide (TMSCN) | Cyanide source | Cyanohydrins, Nitriles |

| 2-(this compound)ethoxycarbonyl chloride (Teoc-Cl) | Protection of amines | Teoc-protected amine |

Synthesis of Cyanohydrins and Beta-Amino Alcohols

The use of this compound cyanide (TMSCN) is a cornerstone in the synthesis of cyanohydrins, which are valuable precursors to alpha-hydroxy acids and, notably, beta-amino alcohols. The addition of TMSCN to aldehydes and ketones, often catalyzed by Lewis acids like zinc iodide, affords this compound-protected cyanohydrins. scite.aiorganic-chemistry.org This method presents a significant advantage over the use of hydrogen cyanide due to its improved safety and handling, as well as its ability to react with ketones that are typically unreactive towards traditional cyanohydrin formation conditions. scite.aiorgsyn.orgacs.org

The resulting this compound cyanohydrin ethers are stable intermediates that can be isolated and subsequently reduced. scite.ai A key transformation of these intermediates is their reduction with powerful reducing agents such as lithium aluminum hydride (LiAlH4) to yield beta-aminomethyl alcohols. scite.aiacs.org This two-step sequence, involving cyanosilylation followed by reduction, provides a general and efficient pathway for the synthesis of these important structural motifs. scite.aiacs.org

The reaction conditions for the initial cyanosilylation can be tuned to achieve high yields with a variety of carbonyl compounds. Catalysts such as N-heterocyclic carbenes and various metal complexes can be employed to facilitate the reaction under mild conditions. organic-chemistry.org

Table 1: Synthesis of this compound Cyanohydrins from Carbonyl Compounds

| Carbonyl Compound | Catalyst | Product | Yield (%) |

| Aldehydes (Aromatic, Conjugated, Heteroaromatic, Aliphatic) | β-amino alcohol-Ti(Oi-Pr)4 complex | Corresponding cyanohydrin this compound ethers | Excellent |

| Ketones | Salen-Al complex and an N-oxide | Tertiary cyanohydrin this compound ethers | Excellent |

| Aldehydes | Dispersed NbF5 | Cyanohydrins | Excellent |

Data sourced from various synthetic methodologies. organic-chemistry.org

Reductions and Hydrosilylations

Hydrosilanes, including those bearing this compound groups, are effective reagents for the reduction of various functional groups in a process often referred to as ionic hydrogenation. wikipedia.org These reductions typically require the presence of a strong acid, which activates the substrate towards hydride transfer from the silane (B1218182). wikipedia.org This methodology is applicable to the deoxygenation of alcohols and the reduction of carbonyls and carbon-carbon double bonds. wikipedia.org

Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, is a powerful and atom-economical method for the formation of organosilicon compounds. nih.govnih.gov While traditionally dominated by platinum catalysts, significant advancements have been made with catalysts based on other metals. Tris(this compound)silane (B43935) has been demonstrated to be an efficient hydrosilylating agent for both alkenes and alkynes. acs.org

Recent research has highlighted the use of cobalt-based catalysts for the anti-Markovnikov hydrosilylation of aliphatic alkenes with tertiary silanes, leading to linear products in good to excellent yields. nih.gov Furthermore, cobalt catalysts have been successfully employed in the stereoconvergent Markovnikov 1,2-hydrosilylation of conjugated dienes. nih.gov These reactions showcase the versatility of hydrosilanes in achieving highly selective transformations. nih.govnottingham.ac.uk

Table 2: Examples of Hydrosilylation Reactions

| Substrate | Catalyst System | Product Type | Selectivity |

| Aliphatic Alkenes | Cobalt N-heterocyclic carbene (NHC) | Linear alkylsilanes | Anti-Markovnikov |

| Conjugated Dienes | Co(acac)2 / xantphos | Allylic silanes | Markovnikov 1,2-addition |

| Terminal Alkynes | Co(acac)2 / dpephos or xantphos | (E)-vinylsilanes | Anti-Markovnikov |

Data highlights recent advances in catalytic hydrosilylations. nih.gov

Heterocyclic Compound Synthesis (e.g., Quinazolinones, Dihydropyrimidinones)

The this compound group plays a significant role in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. this compound chloride (TMSCl) has been effectively utilized as a Lewis acid catalyst in the Biginelli reaction, a one-pot, three-component condensation for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones. researchgate.net This method allows for the efficient construction of these important heterocyclic scaffolds at room temperature with excellent yields. researchgate.net

The Biginelli reaction involves the condensation of an aldehyde, a 1,3-dicarbonyl compound, and urea (B33335) or thiourea. researchgate.netnih.gov The use of TMSCl as a promoter is considered one of the most effective strategies for this transformation. researchgate.net

In the broader context of heterocyclic synthesis, this compound reagents can act as versatile catalysts and promoters due to their ability to function as Lewis acids, Brønsted acids upon hydrolysis, and water scavengers. researchgate.net While the direct involvement of the this compound group in the synthesis of quinazolinones is varied, the general principles of silyl-mediated reactions are applicable to the construction of such fused heterocyclic systems. researchgate.netnih.gov For instance, amino acids can serve as starting materials for the synthesis of novel triazinoquinazolinones and triazepinoquinazolinones. nih.gov

Aldol-Type and Imine-Based Reactions

The Mukaiyama aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction that utilizes silyl enol ethers as nucleophiles in the presence of a Lewis acid catalyst. wikipedia.orgrsc.org this compound enol ethers are commonly employed in this reaction, adding to aldehydes or ketones to form β-hydroxy carbonyl compounds after a workup step. rsc.org This reaction is highly stereoselective and has been extensively developed to allow for asymmetric synthesis. rsc.org A variety of Lewis acids, such as titanium tetrachloride, can be used to catalyze the reaction. wikipedia.orgrsc.org

The utility of this compound groups extends to imine-based reactions. Silyl ketene (B1206846) imines have been shown to be versatile nucleophiles in catalytic, asymmetric synthesis. nih.gov They can participate in Aldol-type addition reactions with a range of carbonyl electrophiles, including aromatic and α,β-unsaturated aldehydes, as well as ketones. nih.gov The initial adducts of these reactions are β-silyloxy nitriles. nih.gov

Contributions to Natural Product and Pharmaceutical Intermediate Synthesis

The this compound group is an indispensable tool in the synthesis of complex natural products and pharmaceutical intermediates, primarily through its role as a protecting group for various functional groups. wikipedia.org The TMS group is frequently used to protect alcohols by forming this compound ethers, which shields the hydroxyl group from unwanted reactions during multi-step syntheses. wikipedia.orgaurechem.com This protection strategy is crucial for achieving selectivity in molecules with multiple reactive sites. aurechem.comnbinno.com

In pharmaceutical synthesis, trimethylsilylating agents like N-(this compound)imidazole (TMSI) are highly valuable. nbinno.com TMSI is a potent silylating agent that allows for the selective protection of hydroxyl and amine groups, which is paramount in the synthesis of complex drug molecules where side reactions must be minimized. nbinno.com Its application is particularly notable in the development and production of antibiotics. nbinno.com

This compound azide (TMSA) serves as another important reagent, functioning as a "masked amine" that can be readily converted to a primary amine. nbinno.com This allows for the precise introduction of nitrogen atoms into complex molecular frameworks, streamlining the synthesis of modern therapeutics. nbinno.com TMSA is also a key reagent in 'click chemistry,' particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a highly efficient reaction for late-stage functionalization of complex molecules. nbinno.com

The application of this compound groups in enabling specific synthetic transformations, such as the Mukaiyama aldol reaction, has been instrumental in the synthesis of various natural products. rsc.org For example, the asymmetric Mukaiyama aldol reaction has been a key step in the synthesis of molecules where the stereoselective formation of β-hydroxy carbonyl units is required. rsc.org

Role of Trimethylsilyl in Catalysis and Materials Science

Trimethylsilyl-Containing Catalysts and Reagents in Catalytic Cycles

The incorporation of this compound groups into catalysts and reagents can profoundly impact the course and efficiency of various catalytic cycles. This influence stems from the ability of the TMS group to act as a protecting group, a bulky substituent, or a precursor to reactive intermediates.

Lewis Acid and Lewis Base Catalysis

This compound compounds are extensively utilized in both Lewis acid and Lewis base-catalyzed transformations. This compound trifluoromethanesulfonate (B1224126) (TMSOTf) is a notable example of a powerful Lewis acid catalyst. nih.govcrdeepjournal.org It effectively catalyzes a range of reactions, including the ring-opening of semicyclic N,O-acetals with various silicon-based nucleophiles to produce amino alcohols in high yields. nih.gov Mechanistic studies have shown that TMSOTf can activate both the alcohol and nitrile in Pinner reactions to form carboxylic esters. crdeepjournal.org In these reactions, the formation of a silyl (B83357) ether and an N-nitrilium cation is proposed, leading to an N,O-bis(this compound)imino ester intermediate that is subsequently hydrolyzed. crdeepjournal.org

Conversely, this compound cyanide (TMSCN) serves as a versatile and safer alternative to hydrogen cyanide, often activated by Lewis bases. acs.org Achiral Lewis bases such as phosphines and amines have been found to be efficient catalysts for the addition of TMSCN to aldehydes. core.ac.ukjku.at Mechanistic investigations suggest that the reaction is first order in the aldehyde and the Lewis base, but zeroth order in TMSCN, indicating the formation of a complex between TMSCN and the Lewis base. core.ac.ukjku.at Furthermore, Lewis base catalysts like lithium acetate (B1210297) can promote Michael reactions between this compound enolates and α,β-unsaturated carbonyl compounds. wikipedia.orgtandfonline.com This represents the first instance of Lewis base-catalyzed Michael reactions involving these substrates. wikipedia.orgtandfonline.com The activation of the this compound enolate by the Lewis base is a key step in these transformations. wikipedia.org

The interplay between Lewis acid and Lewis base catalysis is also a subject of investigation in asymmetric cyanohydrin synthesis using this compound cyanide. tandfonline.com Depending on the catalyst system, either the aldehyde is activated by a Lewis acid or the TMSCN is activated by a Lewis base. tandfonline.com

| Catalyst/Reagent | Type of Catalysis | Reaction | Reference |

| This compound trifluoromethanesulfonate (TMSOTf) | Lewis Acid | Ring-opening of N,O-acetals, Pinner reaction | nih.govcrdeepjournal.org |

| This compound cyanide (TMSCN) | Lewis Base | Cyanosilylation of aldehydes, Michael reaction | acs.orgcore.ac.ukjku.atwikipedia.orgtandfonline.com |

| This compound enolates | Lewis Base | Michael reaction | wikipedia.orgtandfonline.com |

| [{Ti(salen)O}2] | Lewis Acid | Asymmetric cyanohydrin synthesis | tandfonline.com |

| [VO(salen)X] | Lewis Acid | Asymmetric cyanohydrin synthesis | tandfonline.com |

Phase Transfer Catalysis

The this compound group is instrumental in certain phase transfer catalysis (PTC) applications, particularly in the synthesis of silyl ethers. A straightforward procedure for the silylation of alcohols involves using chlorotrimethylsilane (B32843) in the presence of a solid base like potassium carbonate and a phase transfer catalyst such as Aliquat 336. tandfonline.comgoogle.com This method is advantageous due to its mild conditions, high yields, and the use of inexpensive reagents. google.com

In some instances, this compound-containing compounds themselves can be the target products of reactions employing phase transfer catalysis. For example, the production of this compound azide (B81097) can be achieved using an inorganic azide salt, this compound chloride, and a phase-transfer catalyst like polyethylene (B3416737) glycol or a quaternary ammonium (B1175870) salt in a non-polar organic solvent. mdpi.com

Furthermore, copper-catalyzed allylation of 3-trimethylsilyl-2-propynamides has been successfully carried out under phase transfer conditions using triethylbenzylammonium chloride. cymitquimica.com This reaction proceeds via an initial desilylation step followed by the allylation of the resulting terminal alkyne. cymitquimica.com Phosphonium salts containing a this compound group, such as triphenyl[3-(this compound)propyl]phosphonium iodide, are also recognized for their potential as phase-transfer catalysts. acs.org

| Reaction | This compound Compound | Phase Transfer Catalyst | Purpose | Reference |

| Silylation of alcohols | Chlorotrimethylsilane | Aliquat 336 | Protection of hydroxyl groups | tandfonline.comgoogle.com |

| Production of this compound azide | This compound chloride | Polyethylene glycol, Quaternary ammonium salt | Synthesis of this compound azide | mdpi.com |

| Allylation of propynamides | 3-Trimethylsilyl-2-propynamide | Triethylbenzylammonium chloride | Synthesis of unsaturated amides | cymitquimica.com |

Heterogeneous Catalysis and Surface Modification for Catalysis

This compound groups are pivotal in the development of heterogeneous catalysts, primarily through the surface modification of supports like silica (B1680970) and aluminosilicates. mdpi.comacs.org This modification, often referred to as trimethylsilylation, alters the surface properties, such as hydrophobicity, which can significantly enhance catalytic performance. cymitquimica.comacs.org

For instance, grafting this compound groups onto aluminosilicate (B74896) catalysts prepared by the non-hydrolytic sol-gel method has been shown to increase their turnover frequency in reactions like epoxide aminolysis and ethanol (B145695) dehydration. acs.orgresearchgate.net The increased hydrophobicity of the silylated catalysts reduces the adsorption of water, which can otherwise inhibit the reaction. acs.orgresearchgate.net Similarly, modifying Ti/SiO2 catalysts with this compound groups has been demonstrated to improve their activity and selectivity in olefin epoxidation reactions. cymitquimica.com

Layered zirconium sulfophenyl phosphonate (B1237965) has been identified as an efficient heterogeneous catalyst for the trimethylsilylation of alcohols and phenols using hexamethyldisilazane (B44280) (HMDS). This method offers mild reaction conditions and a recyclable catalyst. Carbon-based solid acids have also been employed as heterogeneous catalysts for the conversion of this compound ethers to their corresponding ethers.

The modification of surfaces with this compound groups can also play a role in facilitating the growth of other materials for catalytic applications. For example, uniform graphene coatings have been successfully achieved on this compound-modified SiO2, with the surface TMS groups having a catalytic effect on the dissociation of methane (B114726).

| Catalyst Support | Modifying Agent | Application | Effect of Trimethylsilylation | Reference |

| Aluminosilicates | This compound groups | Epoxide aminolysis, ethanol dehydration | Increased hydrophobicity and turnover frequency | acs.orgresearchgate.net |

| Ti/SiO2 | This compound groups | Olefin epoxidation | Increased catalytic activity and selectivity | cymitquimica.com |

| Zirconium sulfophenyl phosphonate | Hexamethyldisilazane | Trimethylsilylation of alcohols and phenols | Efficient heterogeneous catalysis | |

| Carbon-based solid acid | - | Conversion of this compound ethers | Heterogeneous catalysis | |

| SiO2 | This compound groups | Graphene growth | Catalytic effect on methane dissociation |

Transition Metal-Catalyzed Processes (e.g., Ir, Pd, Cu, Ni)

Reagents containing this compound groups are integral to a wide array of transition metal-catalyzed reactions.

Iridium-Catalyzed Reactions: Iridium complexes have been used to catalyze the addition of N-methyl-N-((this compound)methyl)aniline to cyclic α,β-unsaturated carbonyl compounds under visible light. Iridium catalysis is also effective in the regioselective and enantioselective allylation of trimethylsiloxyfuran, providing access to enantioenriched 3-substituted butenolides. Furthermore, an iridium-dinitrogen complex has been shown to catalyze the reduction of dinitrogen to tris(this compound)amine (B75434) under ambient conditions.

Palladium-Catalyzed Reactions: In the realm of palladium catalysis, the silyl-Heck reaction has emerged as a method for the direct silylation of terminal alkenes. However, palladium-catalyzed systems often require the use of iodosilanes or the in-situ generation from silyl triflates and iodide additives for the reaction to proceed.

Copper-Catalyzed Reactions: Copper catalysts are widely used in conjunction with this compound reagents. A cooperative catalytic system of CuCl and Cu(OTf)2 can catalyze multi-component coupling reactions involving amines, formaldehyde, and this compound cyanide (TMSCN). Copper(I) salts also mediate the tandem desilylation and cycloaddition of 1-trimethylsilyl-1-alkynes with azides, avoiding a separate deprotection step. Additionally, copper-catalyzed carboazidation of alkenes with this compound azide and cyclic ethers has been achieved.

Nickel-Catalyzed Reactions: Nickel catalysis has proven effective in reactions where palladium systems are less efficient. For instance, nickel catalysts can directly activate silyl triflates in silyl-Heck reactions without the need for iodide additives, allowing for the incorporation of larger trialkylsilane groups. Nickel catalysts also facilitate the reductive cross-coupling of heteroaryl imines with C(sp3) electrophiles, where this compound chloride is used as an additive. In another application, a nickel-catalyzed cyanation of aryl halides uses 1,4-bis(this compound)-2,3,5,6-tetramethyl-1,4-dihydropyrazine as both a reductant and a silylation reagent. Electrochemically enabled nickel catalysis has also been developed for the C–N cross-coupling of aryl halides with this compound azide.

| Metal | This compound Reagent | Reaction Type | Reference |

| Iridium | N-methyl-N-((this compound)methyl)aniline | Photoredox addition | |

| Iridium | Trimethylsiloxyfuran | Allylation | |

| Iridium | Dinitrogen | Reduction to tris(this compound)amine | |

| Palladium | Silyl triflates (with iodide) | Silyl-Heck reaction | |